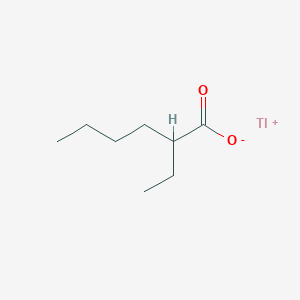![molecular formula C8H8N2 B1613024 1-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 860297-49-0](/img/structure/B1613024.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 1-Methyl-3-pyrrolidine, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds and polymers.
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Medical Chemistry, Oncology .
- Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells .
Application in Immunomodulation
- Scientific Field: Immunology .
- Summary of the Application: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, moderately selective JAK3 inhibitors . JAK3 is a member of the Janus kinase family and plays a critical role in immune cell signaling .
- Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated .
- Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was demonstrated .
Application in Anti-Inflammatory Therapy
- Scientific Field: Pharmacology .
- Summary of the Application: Pyrimidines, including pyrrolopyridine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Mitotic Kinase Inhibition
- Scientific Field: Molecular Biology .
- Summary of the Application: 1H-pyrrolo[3,2-c]pyridine derivatives have been used as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), which is aberrantly overexpressed in many human cancers .
- Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against MPS1 was evaluated . The optimization led to the discovery of a potent and selective MPS1 inhibitor .
- Results or Outcomes: The inhibitor stabilized an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Application in Anti-Inflammatory Therapy
- Scientific Field: Pharmacology .
- Summary of the Application: Pyrimidines, including pyrrolopyridine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Mitotic Kinase Inhibition
- Scientific Field: Molecular Biology .
- Summary of the Application: 1H-pyrrolo[3,2-c]pyridine derivatives have been used as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), which is aberrantly overexpressed in many human cancers .
- Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against MPS1 was evaluated . The optimization led to the discovery of a potent and selective MPS1 inhibitor .
- Results or Outcomes: The inhibitor stabilized an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMDNQTEJJLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632695 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
860297-49-0 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



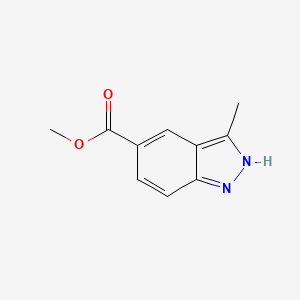
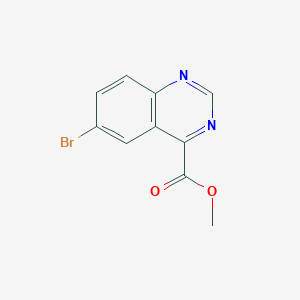
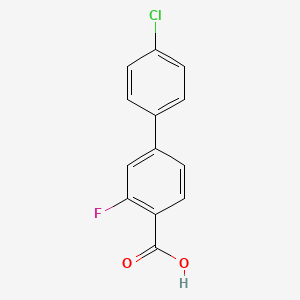
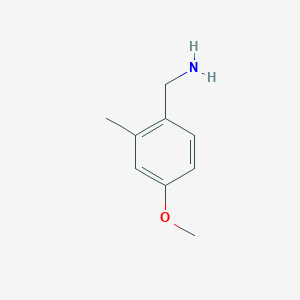
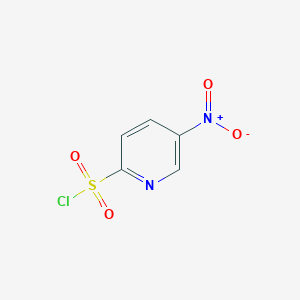
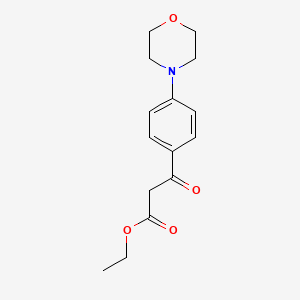
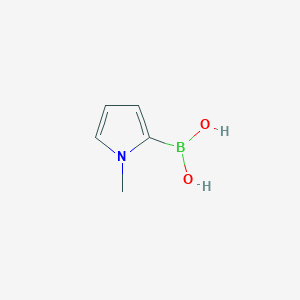
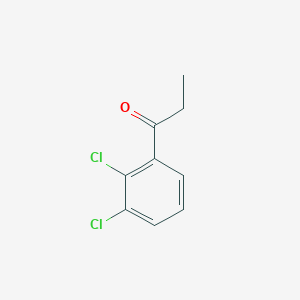
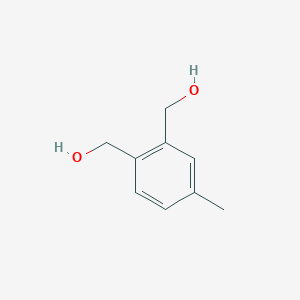
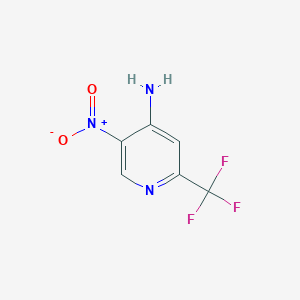
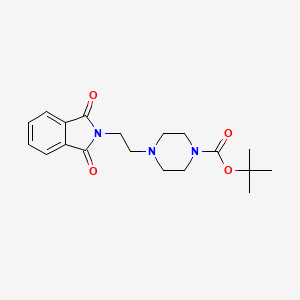
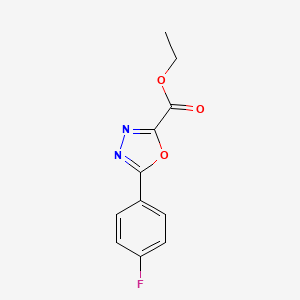
![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)
